1-Azabicyclo[3.2.0]heptane-2,7-dione
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Overview
Description
1-Azabicyclo[320]heptane-2,7-dione is a bicyclic compound characterized by a nitrogen atom incorporated into a seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.2.0]heptane-2,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-Azetidinebutanoic acid with diazo compounds under controlled conditions to form the bicyclic structure . The reaction conditions often include the use of solvents like chloroform or methanol and may require specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is often produced as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.2.0]heptane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
1-Azabicyclo[3.2.0]heptane-2,7-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.0]heptane-2,7-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Oxa-1-azabicyclo[3.2.0]heptane: Similar bicyclic structure with an oxygen atom.
1-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring size.
Carbapenem antibiotics: Structurally related compounds used in medicine.
Uniqueness: 1-Azabicyclo[3.2.0]heptane-2,7-dione is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules highlights its versatility and importance in scientific research .
Properties
IUPAC Name |
1-azabicyclo[3.2.0]heptane-2,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-5-2-1-4-3-6(9)7(4)5/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSCOYFDWGVGMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552744 |
Source
|
Record name | 1-Azabicyclo[3.2.0]heptane-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115022-87-2 |
Source
|
Record name | 1-Azabicyclo[3.2.0]heptane-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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